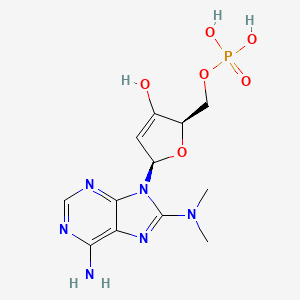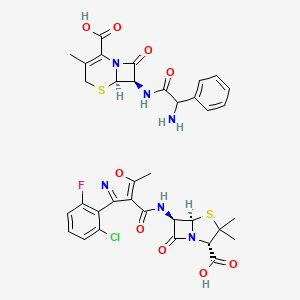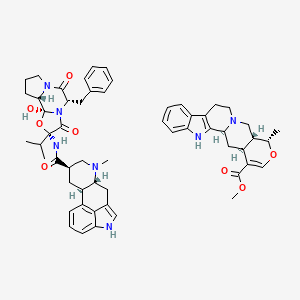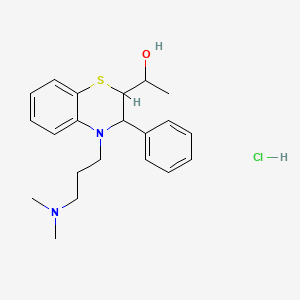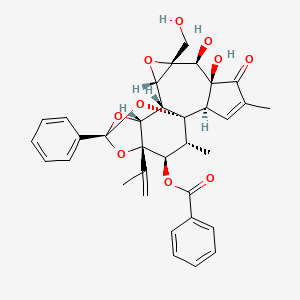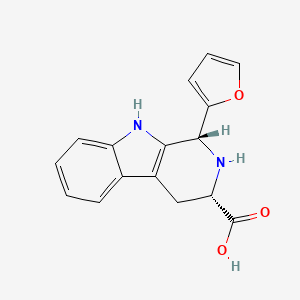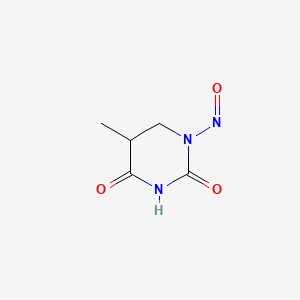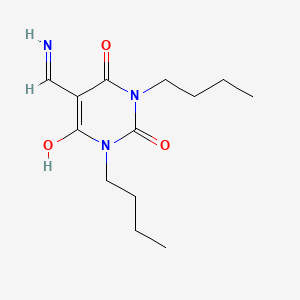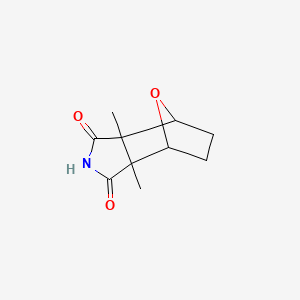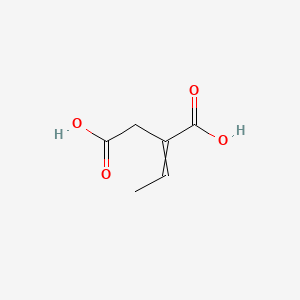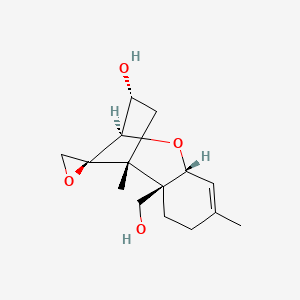
Isoverrucarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoverrucarol is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.
Applications De Recherche Scientifique
Anechoic Chamber Verification
Isoverrucarol's potential applications extend to acoustic research, particularly in the calibration of reference sound sources in anechoic chambers. This is critical for product sound power level determination in various industries, including medical equipment (Herreman, 2010).
Bone Chemistry and Bioarchaeology
Another significant application lies in bioarchaeology. Isotopic analysis of bones and teeth, including those involving compounds like isoverrucarol, aids in the reconstruction of diets, climates, and habitats from archaeological sites (Ambrose & Krigbaum, 2003).
Nutraceuticals and Functional Foods
Isoverrucarol, as a carotenoid, plays a role in food quality and health promotion. It’s integral to research focusing on the sustainable and safe use of carotenoids in functional foods and nutraceuticals, which are crucial for health promotion and disease risk reduction (Meléndez-Martínez et al., 2021).
Quality Management in Chemical Sectors
In the chemical industry, the application of quality standards like ISO 9000, which may involve the use of isoverrucarol in various processes, has shown positive effects on company performance. This highlights its role in industry standards and environmental accounting (Darmawan, 2021).
Marine Mammal Ecology
Stable isotope analysis, a method potentially involving isoverrucarol, provides insights into the diet, habitat use, and physiology of marine mammals. This method is especially valuable due to the difficulty in observing these species in their natural habitats (Newsome et al., 2010).
Protein Inference in Proteomics
Isoverrucarol could be instrumental in proteomics, specifically in the development of algorithms like IsoformResolver for protein inference. This involves analyzing proteins in complex samples, critical for understanding various biological processes (Meyer-Arendt et al., 2011).
Therapeutic Potential in Cardiovascular and CNS Diseases
Its use in therapeutic applications, particularly for cardiovascular and central nervous system diseases, is notable. Isoverrucarol exhibits promising antihypertensive and neuroprotective activities (Zhou & Zhou, 2012).
Quality-of-Life Research
Isoverrucarol may be relevant in quality-of-life research, particularly in understanding how recent health-related life events affect perspectives in this field. This encompasses various psychological and physiological aspects of health (Sprangers, 2015).
Implementing Quality Management in Research
Its application is also seen in the implementation of quality management standards like ISO9001 in scientific research projects. This ensures quality control and effective execution of research projects (Hua-feng, 2011).
Plant Water Extraction for Isotopic Analysis
Innovative methods for plant water extraction for isotopic analysis, possibly involving isoverrucarol, have implications for ecological studies and agricultural management (Fischer et al., 2019).
E-Health Innovations
In the realm of e-health, isoverrucarol could play a part in the development of new technologies for clinical decision making and health behavior empowerment, especially for chronic disease management (Wicks et al., 2013).
Propriétés
Numéro CAS |
38818-67-6 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-ol |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-10(17)6-13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1 |
Clé InChI |
NBRKAFIHDFEBCP-OJVARPOJSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |
SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO |
Synonymes |
3,15-dideacetylcalonectrin 3,15-dihydroxy-12,13-epoxytrichothec-9-ene isoverrucarol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



